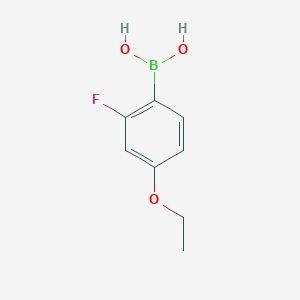

(4-Ethoxy-2-fluorophenyl)boronic acid

Descripción

Significance of Arylboronic Acids in Modern Organic Synthesis

Arylboronic acids, which are organic compounds featuring an aromatic substituent attached to a boronic acid group (-B(OH)₂), are fundamental reagents in modern organic synthesis. nih.govwikipedia.org Their stability, low toxicity, and ease of handling make them highly attractive for a wide range of chemical transformations. nih.govresearchgate.net The primary application of arylboronic acids is in transition metal-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction. nih.govresearchgate.net

The Suzuki-Miyaura coupling reaction facilitates the formation of carbon-carbon (C-C) bonds by coupling an organoborane with an organohalide, a process catalyzed by a palladium complex. libretexts.org This reaction is exceptionally versatile, allowing for the synthesis of biaryls, styrenes, and poly-olefins, which are common structural motifs in pharmaceuticals, agrochemicals, and advanced materials. libretexts.orgrsc.org Beyond the Suzuki reaction, arylboronic acids are also used in other significant transformations, including Chan-Lam couplings for forming carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds, and conjugate additions. wikipedia.orgresearchgate.net The boronic acid group can also serve as a protecting group for diols due to its ability to form reversible covalent complexes. wikipedia.orgwikipedia.org

Distinctive Role of Fluorinated Arylboronic Acids

The introduction of fluorine atoms into the structure of arylboronic acids imparts unique properties that are highly sought after in medicinal chemistry and materials science. ingentaconnect.comacs.org Fluorine is the most electronegative element, and its presence can significantly alter a molecule's physical, chemical, and biological characteristics. nih.gov

In the context of drug design, approximately 25% of known pharmaceuticals contain at least one fluorine atom. nih.gov The substitution of hydrogen with fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and improve membrane permeability. acs.org For arylboronic acids specifically, fluorine substituents increase the Lewis acidity of the boron atom. ingentaconnect.comnih.gov This enhanced acidity is crucial for interactions with biological targets and can improve the efficiency of certain catalytic reactions. nih.gov The position of the fluorine substituent is critical; a fluorine atom at the meta position, for example, increases acidity more significantly than one at the para position due to the interplay of inductive and resonance effects. nih.gov Fluorinated arylboronic acids are therefore key intermediates in the synthesis of novel fluorinated drugs and other biologically active compounds. researchgate.netmdpi.com

Historical Context and Evolution of Research on Substituted Phenylboronic Acids

The history of boronic acids dates back to 1860, when they were first synthesized by Edward Frankland. nih.gov However, significant interest in this class of compounds grew much later. One of the earliest and most common methods for synthesizing phenylboronic acids involved the reaction of a Grignard reagent (phenylmagnesium bromide) with a borate (B1201080) ester, followed by hydrolysis, though this method often resulted in low yields. nih.govgeorganics.sk

A major turning point in the application of arylboronic acids was the development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and its subsequent popularization. researchgate.net This discovery transformed arylboronic acids from chemical curiosities into indispensable tools for synthetic chemists. rsc.org Research then expanded to explore the synthesis and reactivity of a vast array of substituted phenylboronic acids. Scientists began to systematically investigate how different substituents on the phenyl ring modulate the properties and reactivity of the boronic acid. researchgate.net This led to the development of compounds with tailored electronic and steric properties, such as (4-Ethoxy-2-fluorophenyl)boronic acid, designed for specific synthetic challenges and for creating molecules with enhanced biological activity or material properties. chemimpex.comnih.gov The ability to fine-tune these properties through substitution has cemented the role of substituted phenylboronic acids as versatile and essential building blocks in modern chemistry. researchgate.net

Table 2: List of Chemical Compounds Mentioned

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 279261-82-4 | C₈H₁₀BFO₃ |

| 2-Ethoxy-4-fluorophenylboronic acid | 480438-58-2 | C₈H₁₀BFO₃ |

| 4-Fluorophenylboronic acid | 1765-93-1 | C₆H₆BFO₂ |

| 4-Fluoro-2-methoxyphenylboronic acid | 179899-07-1 | C₇H₈BFO₃ |

| 4-Ethoxyphenylboronic acid | 22237-13-4 | C₈H₁₁BO₃ |

| Phenylboronic acid | 98-80-6 | C₆H₇BO₂ |

| Phenylmagnesium bromide | 100-58-3 | C₆H₅BrMg |

| Boric acid | 10043-35-3 | H₃BO₃ |

Propiedades

IUPAC Name |

(4-ethoxy-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO3/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPBZIEMMNXUXAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)OCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629662 | |

| Record name | (4-Ethoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

279261-82-4 | |

| Record name | (4-Ethoxy-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethoxy 2 Fluorophenyl Boronic Acid and Analogues

Strategies for Carbon-Boron Bond Formation in Aryl Systems

The formation of a carbon-boron (C-B) bond is the pivotal step in the synthesis of any arylboronic acid. A variety of methods have been developed, ranging from classic organometallic routes to modern catalytic processes. The choice of method often depends on the available starting materials, functional group tolerance, and desired scale.

One of the most established routes involves the reaction of an organometallic reagent, such as an aryl Grignard or aryllithium species, with a trialkyl borate (B1201080) ester. This approach requires the initial formation of the highly reactive organometallic compound from a corresponding aryl halide. For instance, an aryl bromide can be converted to an aryl Grignard reagent, which is then quenched with a boron electrophile like triisopropyl borate, followed by acidic workup to yield the boronic acid. organic-chemistry.org

Transition metal-catalyzed reactions, particularly the Miyaura borylation, represent a powerful and widely used alternative. organic-chemistry.org This method typically employs a palladium or iridium catalyst to couple an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). organic-chemistry.orgchemistry.coach These reactions exhibit broad functional group tolerance and are often high-yielding. More recently, rhodium-catalyzed borylations have demonstrated excellent selectivity for C-I bonds under mild conditions. organic-chemistry.org

Emerging strategies focus on transition-metal-free borylations to reduce cost and metal contamination. Photoinduced borylations of haloarenes, for example, can proceed without a metal catalyst, using light to generate the necessary reactive species. organic-chemistry.org Another innovative, metal-free approach involves the direct borylation of diaryliodonium salts with diboron reagents. rsc.org This reaction proceeds under mild conditions and leverages the hypervalent nature of the iodine reagent to facilitate the C–B bond formation. rsc.org Radical aryl migration from boron to carbon in boronate complexes has also been introduced as an efficient pathway for the arylation of alkyl radicals. acs.org

Table 1: Comparison of Major Carbon-Boron Bond Formation Strategies

| Method | Typical Substrate | Reagents | Catalyst/Conditions | Key Advantages |

|---|---|---|---|---|

| Grignard/Organolithium | Aryl Halides (Br, I, Cl) | Mg or n-BuLi, Trialkyl borate | Cryogenic temperatures often required | Cost-effective for simple substrates |

| Miyaura Borylation | Aryl Halides, Triflates | Diboron reagents (e.g., B₂pin₂) | Palladium, Iridium, or Rhodium catalyst, Base | High functional group tolerance, mild conditions |

| C-H Borylation | Arenes | Diboron reagents | Iridium or Rhodium catalyst | Atom economical, direct functionalization |

| Metal-Free Borylation | Diaryliodonium Salts, Aryl Halides | Diboron reagents | Photo-irradiation or base mediation | Avoids transition metal contamination |

Regioselective Functionalization Approaches for Fluorinated Ethoxyphenyl Scaffolds

Creating analogues of (4-Ethoxy-2-fluorophenyl)boronic acid requires the regioselective introduction of additional functional groups onto the core fluorinated ethoxyphenyl structure. The directing effects of the existing substituents—the electron-donating ethoxy group and the electron-withdrawing, ortho-para directing fluoro group—play a critical role in determining the position of subsequent modifications.

Traditional electrophilic aromatic substitution reactions can be employed, but the outcome is governed by the combined directing influence of the existing groups, which can sometimes lead to mixtures of isomers. For more precise control, directed ortho-metalation (DoM) is a powerful strategy. In this approach, a directing group on the aromatic ring coordinates to an organolithium base, facilitating deprotonation at an adjacent ortho position. This generates a stabilized aryllithium species that can then react with a wide range of electrophiles to introduce a new functional group with high regioselectivity.

For fluorinated aromatic systems specifically, modern synthetic methods have been developed to achieve high regioselectivity. For instance, I(I)/I(III) catalysis has been used for the regioselective fluorination of unactivated allenes, showcasing a strategy to control the introduction of fluorine. nih.gov While this applies to a different substrate class, the principle of using advanced catalytic systems to override inherent reactivity patterns is relevant. Similarly, acid-controlled methods have been reported for the regioselective functionalization of anilines over aliphatic amines, demonstrating how reaction conditions can be tuned to differentiate between similar functional groups. researchgate.net The synthesis of unilaterally fluorinated tetracenes has been achieved through strategies that control the regioselectivity of substitution patterns, allowing for precise engineering of molecular properties. nih.gov

Green Chemistry Principles in the Synthesis of Organoboron Compounds

The increasing emphasis on sustainable chemical manufacturing has driven the adoption of green chemistry principles in the synthesis of organoboron compounds. nih.gov These principles aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Key green approaches applicable to organoboron synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water, ethanol (B145695), or ionic liquids is a primary goal. nih.govrsc.org For example, multicomponent reactions to produce boron-containing heterocycles have been successfully carried out in ethanol. nih.govresearchgate.net

Energy Efficiency: Employing alternative energy sources such as microwave or infrared irradiation can dramatically reduce reaction times and energy consumption compared to conventional heating. nih.govresearchgate.net Photo-induced reactions, which can often be run at room temperature, also contribute to energy efficiency. acs.org

Atom Economy: Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly atom-economical as they minimize the formation of by-products. nih.govresearchgate.net

Catalysis: The development of metal-free catalytic systems, such as organocatalysis, avoids the use of heavy metals, which are often toxic and difficult to remove from the final product. rsc.orgmdpi.com When metal catalysts are necessary, using recyclable catalysts or those based on more abundant and less toxic first-row d-block elements is preferred. acs.org

Waste Reduction: Designing synthetic routes with fewer steps and purification stages, such as one-pot processes, significantly reduces solvent and material waste. nih.gov

Table 2: Application of Green Chemistry Principles in Organoboron Synthesis

| Green Chemistry Principle | Synthetic Approach | Example |

|---|---|---|

| Safer Solvents & Auxiliaries | Use of ethanol or ionic liquids instead of chlorinated solvents. | Multicomponent synthesis of boron-containing esters in ethanol. nih.govresearchgate.net |

| Design for Energy Efficiency | Microwave-assisted or photo-induced reactions. | Microwave irradiation to accelerate Hantzsch and Biginelli reactions. nih.gov |

| Atom Economy | Multicomponent "one-pot" reactions. | Three-component synthesis of dihydropyrimidinones using a formylphenylboronic acid. nih.gov |

| Catalysis | Use of metal-free organocatalysts or earth-abundant metal catalysts. | Organocatalytic hydroboration of olefins in recyclable ionic liquids. rsc.org |

| Reduce Derivatives | Direct C-H functionalization to avoid pre-functionalization steps. | Iridium-catalyzed direct C-H borylation of arenes. organic-chemistry.org |

Scalable Synthesis and Process Optimization for Academic and Industrial Applications

Translating a laboratory-scale synthesis of this compound to a larger, industrial scale presents several challenges that require careful process optimization. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, and reproducible. orgsyn.org

A significant challenge in the synthesis and storage of arylboronic acids is their tendency to undergo dehydration to form cyclic anhydride (B1165640) trimers known as boroxines. orgsyn.org Since boroximes can exhibit different reactivity compared to the monomeric boronic acid, their presence can lead to inconsistent yields in subsequent reactions. Therefore, purification protocols, such as recrystallization from water, are crucial to ensure the quality and reactivity of the final product. orgsyn.org

For large-scale production, continuous flow chemistry offers several advantages over traditional batch processing. Flow reactors allow for better control over reaction parameters such as temperature and mixing, leading to improved safety and product consistency. They can also enable the use of reaction conditions that are difficult to manage in large batch reactors. organic-chemistry.org

Process optimization also involves minimizing catalyst loading, simplifying work-up and isolation procedures, and reducing the number of synthetic steps. For academic applications where multigram quantities are often needed for further research, developing a reliable and scalable protocol is essential. For industrial applications, these factors directly impact the economic viability of the final product. orgsyn.org The development of robust and scalable routes ensures that valuable building blocks like this compound are readily available for the pharmaceutical and materials science industries.

Catalytic Applications of 4 Ethoxy 2 Fluorophenyl Boronic Acid in Cross Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions Involving (4-Ethoxy-2-fluorophenyl)boronic Acid

The Suzuki-Miyaura reaction stands as one of the most powerful and widely used methods for the construction of C-C bonds, and this compound is a valuable coupling partner in this process. Its utility is demonstrated in the synthesis of a wide array of biaryl and heteroaryl structures.

Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions involving this compound. The choice of the palladium source and its oxidation state can significantly affect the reaction's efficiency. Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂) are frequently employed. For instance, in the synthesis of novel biphenyl-ether based compounds, this compound has been successfully coupled with various aryl bromides using Pd(PPh₃)₄ as the catalyst, often in the presence of a base like sodium carbonate.

The general scheme for such a reaction is as follows:

Where Ar-X is an aryl or heteroaryl halide/triflate.

A representative example is the coupling of this compound with 4-bromotoluene, which proceeds in high yield under standard palladium-catalyzed conditions.

The performance of palladium catalysts in Suzuki-Miyaura couplings is critically dependent on the nature of the ancillary ligands. For sterically hindered or electronically deactivated substrates, specialized ligands are often necessary to achieve high yields and selectivity. Phosphine-based ligands, such as triphenylphosphine (B44618) (PPh₃), are common, but more sophisticated ligands have been developed to enhance the catalytic activity. For couplings involving ortho-substituted boronic acids like this compound, bulky and electron-rich phosphine (B1218219) ligands can promote the reductive elimination step of the catalytic cycle, leading to improved product formation.

The success of a Suzuki-Miyaura coupling reaction is a multifactorial equation, with parameters such as the choice of solvent, base, and reaction temperature playing pivotal roles. The solubility of the reactants and the catalyst, as well as the polarity of the solvent, can influence the reaction rate. A mixture of solvents, such as toluene (B28343) and water or dioxane and water, is often used to facilitate the dissolution of both the organic and inorganic reagents.

The base is another critical component, as it is required to activate the boronic acid for transmetalation to the palladium center. Inorganic bases like sodium carbonate, potassium carbonate, and cesium carbonate are frequently used. The strength and solubility of the base can significantly impact the reaction outcome.

The table below summarizes typical reaction parameters for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

| Parameter | Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ | A common and effective palladium(0) source. |

| Ligand | Triphenylphosphine | Integral part of the catalyst complex. |

| Solvent | Toluene/Ethanol (B145695)/Water | A biphasic system to dissolve all reactants. |

| Base | Sodium Carbonate | A moderately strong base to activate the boronic acid. |

| Temperature | 80-100 °C | To ensure a reasonable reaction rate. |

Exploration of Other Transition Metal-Catalyzed Cross-Coupling Processes

While palladium catalysis is dominant, other transition metals are also being explored for cross-coupling reactions involving this compound, opening up new avenues for chemical synthesis.

The Petasis reaction, or borono-Mannich reaction, is a multicomponent reaction that couples a boronic acid, an amine, and an aldehyde or ketone to form an α-amino acid. While specific examples detailing the use of this compound in Petasis reactions are not extensively documented in readily available literature, its structural features make it a plausible candidate for such transformations. The electron-donating ethoxy group could enhance the nucleophilicity of the aryl group during the transfer from the boron atom.

Direct arylation, a type of C-H activation reaction, offers a more atom-economical alternative to traditional cross-coupling reactions by avoiding the pre-functionalization of one of the coupling partners. In this context, this compound could potentially serve as the arylating agent for a C-H bond of a suitable substrate. Research in this area is ongoing, with the aim of developing catalytic systems that can effectively utilize substituted phenylboronic acids in direct arylation protocols. The challenge lies in achieving high regioselectivity and preventing side reactions such as homocoupling of the boronic acid.

Nickel and Copper-Catalyzed Alternatives

While palladium catalysis remains a dominant force in cross-coupling reactions, the development of nickel and copper-based catalytic systems offers cost-effective and mechanistically distinct alternatives. These metals can provide complementary reactivity and selectivity profiles.

Nickel-Catalyzed Cross-Coupling:

Nickel catalysts are particularly effective for the cross-coupling of arylboronic acids with a variety of electrophiles, including those that are often challenging for palladium systems, such as aryl fluorides and chlorides. The reactivity of this compound in nickel-catalyzed Suzuki-Miyaura coupling can be inferred from studies on similarly substituted arylboronic acids.

Research on the nickel-catalyzed cross-coupling of various arylboronic acids with chloroarenes has demonstrated that the reaction proceeds in high yields. nih.gov These reactions are often carried out using a nickel(0) catalyst, which can be generated in situ from NiCl₂(dppf) or NiCl₂(PPh₃)₂ with a reducing agent like n-butyllithium, in the presence of a base such as K₃PO₄. nih.gov The electronic nature of the substituents on the arylboronic acid can influence the reaction efficiency. For this compound, the electron-donating ethoxy group and the electron-withdrawing fluorine atom present a mixed electronic profile that can modulate the transmetalation step in the catalytic cycle.

A study on the nickel-catalyzed defluorinative coupling of 2-fluorobenzofurans with arylboronic acids provides insights into the activation of C-F bonds, a process relevant to the fluorine substituent on the target boronic acid. beilstein-journals.orgnih.gov This work highlights the ability of nickel catalysts to mediate challenging transformations under relatively mild conditions. beilstein-journals.orgnih.gov

Table 1: Representative Nickel-Catalyzed Suzuki-Miyaura Coupling of Arylboronic Acids with Chloroarenes This table is illustrative and based on general findings for nickel-catalyzed Suzuki-Miyaura reactions, as direct data for this compound is not available.

| Entry | Aryl Halide | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 4-Chloroacetophenone | Phenylboronic acid | NiCl₂(dppf)/n-BuLi | K₃PO₄ | Dioxane | 95 | nih.gov |

| 2 | 4-Chlorobenzonitrile | Phenylboronic acid | NiCl₂(dppf)/n-BuLi | K₃PO₄ | Dioxane | 98 | nih.gov |

Copper-Catalyzed Cross-Coupling:

Copper-catalyzed cross-coupling reactions, particularly the Chan-Lam coupling, provide a powerful method for the formation of carbon-heteroatom bonds. These reactions typically involve the coupling of arylboronic acids with amines, phenols, and other nucleophiles. The use of this compound in such transformations would lead to the formation of arylated amines and ethers with a specific substitution pattern.

The copper(II)-catalyzed coupling of arylboronic acids with amines, for example, can be achieved at room temperature using copper(II) acetate as the catalyst, often in the presence of a base like 2,6-lutidine and an additive such as myristic acid to improve catalyst solubility. organic-chemistry.org The electronic and steric properties of the arylboronic acid are crucial for the success of these reactions. The presence of both an electron-donating (ethoxy) and an electron-withdrawing (fluoro) group on the phenyl ring of this compound would likely influence the rate and efficiency of the transmetalation step with the copper catalyst.

Similarly, the O-arylation of phenols using copper catalysts and arylboronic acids is a well-established method for the synthesis of diaryl ethers. nih.gov The conditions for these reactions are generally mild, making them suitable for substrates with a variety of functional groups. nih.gov

Table 2: Illustrative Copper-Catalyzed Chan-Lam Coupling of Arylboronic Acids with Amines This table is illustrative and based on general findings for copper-catalyzed Chan-Lam reactions, as direct data for this compound is not available.

| Entry | Amine | Arylboronic Acid | Catalyst System | Base | Additive | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Aniline | Phenylboronic acid | Cu(OAc)₂ | 2,6-Lutidine | Myristic Acid | 85 | organic-chemistry.org |

| 2 | 4-Nitroaniline | Phenylboronic acid | Cu(OAc)₂ | 2,6-Lutidine | Myristic Acid | 91 | organic-chemistry.org |

Stereoselective and Enantioselective Transformations utilizing this compound

The development of stereoselective and enantioselective transformations is a cornerstone of modern organic synthesis, enabling the preparation of chiral molecules with high precision. Arylboronic acids are valuable reagents in this context, particularly in the asymmetric synthesis of axially chiral biaryls and in conjugate addition reactions.

The atroposelective synthesis of biaryls, where rotation around the aryl-aryl bond is restricted, can be achieved through asymmetric cross-coupling reactions. While specific examples utilizing this compound are not prominent in the literature, the principles of such transformations can be discussed. Asymmetric Suzuki-Miyaura coupling, for instance, employs chiral ligands to control the stereochemical outcome of the reaction. The steric and electronic properties of this compound, particularly the ortho-fluoro substituent, would play a significant role in the enantiodetermining step by influencing the geometry of the transition state.

Furthermore, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to enones is a powerful method for creating stereogenic centers. rsc.org In such reactions, a chiral ligand, often a diene or a phosphine, coordinates to the rhodium center and induces enantioselectivity in the addition of the aryl group from the boronic acid to the enone substrate. The specific substitution pattern of this compound could influence both the reactivity and the level of stereocontrol in these transformations.

Biocatalysis also presents opportunities for the enantioselective transformation of boronic acids. Engineered enzymes have been shown to catalyze reactions such as the atroposelective synthesis of biaryls through dynamic kinetic resolution. nih.gov The substrate specificity of such enzymes would be critical for the successful application of this compound in these biocatalytic systems.

Table 3: Examples of Enantioselective Transformations with Arylboronic Acids This table presents general examples of enantioselective reactions involving arylboronic acids to illustrate the potential applications for this compound.

| Entry | Reaction Type | Catalyst/Ligand | Substrate | Arylboronic Acid | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| 1 | Asymmetric Suzuki Coupling | PdCl₂(dppf)/Chiral Ferrocenylphosphine | Naphthyl bromide | Phenylboronic acid | 49% | scripps.edu |

| 2 | Rh-catalyzed 1,4-Addition | [Rh(cod)Cl]₂/Chiral Diene | Cycloheptenone | Phenylboronic acid | >99% | rsc.org |

While direct and detailed research findings on the catalytic applications of this compound in the specified nickel-, copper-catalyzed, and stereoselective reactions are limited in publicly accessible literature, the established reactivity of analogous compounds provides a strong basis for predicting its behavior and potential utility in these important synthetic transformations. Further research into the specific applications of this compound would be valuable to fully elucidate its catalytic potential.

Mechanistic Investigations of Reactions Involving 4 Ethoxy 2 Fluorophenyl Boronic Acid

Elucidation of Transmetalation Pathways in Boronic Acid-Mediated Reactions

Transmetalation is the key step in Suzuki-Miyaura cross-coupling, where the organic group is transferred from the boron atom to the palladium(II) center. This process regenerates the palladium catalyst for the next cycle. rsc.org For arylboronic acids like (4-Ethoxy-2-fluorophenyl)boronic acid, this step is heavily influenced by the base and solvent, leading to two primary proposed mechanistic pathways. researchgate.netnih.gov

The Boronate Pathway (Path A): In this pathway, the base (e.g., hydroxide (B78521) or alkoxide) first reacts with the boronic acid to form a more nucleophilic tetracoordinate boronate species, [ArB(OH)₃]⁻. researchgate.net This activated boronate then reacts with the arylpalladium(II) halide complex (formed after oxidative addition) to transfer the aryl group to the palladium center, displacing the halide ligand. nih.gov

The Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the arylpalladium(II) halide complex, replacing the halide ligand to form a palladium-hydroxo complex (L₂Pd(Ar)(OH)). This species is more electrophilic and reacts directly with the neutral, tricoordinate boronic acid. researchgate.net This pathway involves the formation of a Pd-O-B linkage, which facilitates the transfer of the aryl group. illinois.edu

Recent mechanistic studies, including low-temperature NMR spectroscopy, have successfully identified and characterized pre-transmetalation intermediates containing Pd-O-B linkages, providing strong evidence for the viability of both pathways. illinois.edu The dominant pathway can depend on factors such as ligand concentration and the specific structure of the boronic acid. illinois.edu For instance, some boronic esters have been shown to undergo transmetalation directly without prior hydrolysis, often at significantly faster rates than the corresponding boronic acids. illinois.edu

| Feature | Boronate Pathway (Path A) | Oxo-Palladium Pathway (Path B) |

| Boron Species | Tetracoordinate boronate [ArB(OH)₃]⁻ | Tricoordinate boronic acid ArB(OH)₂ |

| Palladium Species | Arylpalladium(II) halide [L₂Pd(Ar)X] | Arylpalladium(II) hydroxide [L₂Pd(Ar)OH] |

| Role of Base | Activates the boronic acid | Activates the palladium complex |

| Key Intermediate | Boronate anion | Palladium-hydroxo complex |

Analysis of Protodeboronation Mechanisms in Aqueous and Solid-State Environments

Protodeboronation is a significant side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the loss of the boronic acid reagent. ed.ac.uk The propensity for this reaction is highly dependent on the reaction environment and the electronic properties of the arylboronic acid.

In Aqueous Environments: In aqueous media, the rate of protodeboronation is highly pH-dependent. nih.gov Several mechanisms can operate:

Acid-Catalyzed Pathway: At low pH, the reaction can proceed via electrophilic aromatic substitution, where a proton replaces the boronic acid group. ed.ac.uk

Base-Catalyzed Pathway: At high pH, protodeboronation is often accelerated. This is attributed to the formation of the hydroxide-boronate complex [ArB(OH)₃]⁻, which is more susceptible to cleavage. ed.ac.uked.ac.uk The reaction is proposed to proceed via hydrolysis of this boronate anion. ed.ac.uk

Zwitterionic Pathway: For certain heteroarylboronic acids, a zwitterionic intermediate can form at neutral pH, leading to rapid fragmentation and protodeboronation. nih.gov

For this compound, the electron-withdrawing 2-fluoro substituent would be expected to increase susceptibility to base-catalyzed protodeboronation, while the electron-donating 4-ethoxy group would have a mitigating effect.

In Solid-State Environments: Boronic acids can also undergo protodeboronation as neat solids, sometimes even during storage. Mechanistic studies suggest this is not a simple uncatalyzed reaction but is facilitated by the specific supramolecular arrangements within the crystal lattice. It is proposed that intermolecular hydrogen bonding and B-O interactions pre-organize the boronic acid molecules and trace water, reducing the activation entropy for the reaction. Storing notoriously unstable boronic acids in solution, even in non-anhydrous solvents, has been shown to significantly inhibit this decomposition pathway, supporting the solid-state promoted mechanism.

| Environment | Key Factors | Dominant Mechanism(s) |

| Aqueous | pH, pKₐ of boronic acid, substituents | Acid-catalyzed, Base-catalyzed, Self-catalysis |

| Solid-State | Crystal packing, supramolecular structure, trace water | Pre-organization leading to reduced activation entropy |

Studies on Oxidative Side Reactions and Strategies for Their Suppression

Besides protodeboronation, oxidative side reactions can further reduce the efficiency of cross-coupling reactions. The most common of these is the oxidative homocoupling of the boronic acid to form a symmetrical biaryl (e.g., 4,4'-diethoxy-2,2'-difluorobiphenyl).

This homocoupling is often promoted by the palladium catalyst, particularly in the presence of oxygen. The mechanism can involve the formation of a diarylpalladium(II) species, which then undergoes reductive elimination to yield the homocoupled product. Copper salts, sometimes used as co-catalysts, can also mediate this undesired reaction. Other oxidative side-reactions can lead to the formation of phenols (Ar-OH) through oxidation of the boronic acid.

Several strategies have been developed to minimize these oxidative side reactions:

Inert Atmosphere: Rigorously deoxygenating the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is a primary strategy to prevent oxygen-mediated oxidation.

Reducing Agents: The addition of mild reducing agents, such as potassium formate, can help suppress homocoupling. These agents are thought to minimize the concentration of free Pd(II) in the reaction mixture, which can promote the side reaction, without significantly reducing the active catalytic species.

Controlled Reagent Addition: Slow addition of the boronic acid to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the desired cross-coupling.

Catalyst and Ligand Choice: The selection of a highly active and selective catalyst system can accelerate the desired cross-coupling pathway, kinetically outcompeting the slower oxidative side reactions.

| Side Reaction | Description | Common Suppression Strategies |

| Homocoupling | Dimerization of the boronic acid (Ar-B(OH)₂ → Ar-Ar) | Inert atmosphere, addition of reducing agents, slow reagent addition |

| Phenol (B47542) Formation | Oxidation of the boronic acid to a phenol (Ar-B(OH)₂ → Ar-OH) | Inert atmosphere, careful choice of oxidant if required for the reaction |

Influence of Fluorine and Ethoxy Substituents on Reaction Kinetics and Thermodynamics

The fluorine and ethoxy substituents on the this compound molecule exert significant electronic and steric influences that modulate its reactivity.

Fluorine Substituent (ortho-position):

Electronic Effect: The highly electronegative fluorine atom acts as a strong electron-withdrawing group through induction (-I effect). This increases the Lewis acidity of the boron center, which can facilitate the formation of the boronate anion and potentially accelerate the transmetalation step. nih.gov Some studies have shown that ortho-fluorine substituents can lead to an empirical correction factor in reactivity correlations. nih.gov

Steric/Other Effects: While fluorine is relatively small, its placement at the ortho position introduces some steric hindrance around the boronic acid group. Furthermore, it has the potential to form an intramolecular hydrogen bond with the boronic acid's hydroxyl group (B-O-H···F), which can increase the compound's acidity. researchgate.net

Ethoxy Substituent (para-position):

Electronic Effect: The ethoxy group is an electron-donating group through resonance (+R effect), which increases the electron density of the aromatic ring. This can influence the rate of oxidative addition if the corresponding aryl halide is used. In the context of the boronic acid, this electron donation can slightly decrease the Lewis acidity of the boron atom, potentially counteracting the effect of the ortho-fluorine.

Steric Effect: The ethoxy group is bulkier than a hydrogen atom, but its position at the para-position means it exerts minimal direct steric hindrance on the reactive boronic acid center.

Chelation Effect: While the para-ethoxy group cannot directly chelate the metal center, ortho-alkoxy groups (like methoxy) have been suggested to have a metal-O-chelation effect in the transition state, which can influence selectivity and reactivity. researchgate.net

The combination of these opposing electronic effects—the electron-withdrawing ortho-fluorine and the electron-donating para-ethoxy—creates a unique reactivity profile for this compound, which must be considered when designing synthetic protocols.

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| Fluorine | ortho | Strong inductive withdrawal (-I) | Increases Lewis acidity of boron; may accelerate transmetalation; increases susceptibility to protodeboronation. |

| Ethoxy | para | Resonance donation (+R) | Decreases Lewis acidity of boron; increases electron density of the aryl ring. |

Role of 4 Ethoxy 2 Fluorophenyl Boronic Acid As a Building Block in Complex Chemical Synthesis

Construction of Biaryl and Heterobiaryl Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern carbon-carbon bond formation, and (4-ethoxy-2-fluorophenyl)boronic acid is an exemplary coupling partner for the synthesis of functionalized biaryl and heterobiaryl scaffolds. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science. The ethoxy and fluoro substituents on the phenyl ring of the boronic acid allow for precise tuning of the electronic and steric properties of the resulting biaryl compounds.

In a typical Suzuki-Miyaura coupling, this compound is reacted with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst and a base. The reaction proceeds with high efficiency and functional group tolerance, enabling the synthesis of a diverse array of complex molecules.

| Reactant 1 | Reactant 2 | Resulting Biaryl/Heterobiaryl |

| This compound | 3-Amino-6-iodopyridazine | 6-(4-Ethoxy-2-fluorophenyl)-3-aminopyridazine |

| This compound | 2-Bromopyridine | 2-(4-Ethoxy-2-fluorophenyl)pyridine |

| This compound | 4-Iodoanisole | 4'-Methoxy-4-ethoxy-2-fluorobiphenyl |

Synthesis of Nitrogen-Containing Heterocycles

The strategic incorporation of the (4-ethoxy-2-fluorophenyl) moiety into nitrogen-containing heterocyclic systems is a key application of this versatile building block. These heterocycles are of significant interest in medicinal chemistry due to their presence in a vast number of biologically active compounds. The synthesis of these complex structures often relies on the formation of a carbon-carbon bond between the boronic acid and a halogenated heterocyclic precursor via a Suzuki-Miyaura coupling reaction.

A notable example is the synthesis of substituted imidazo[1,2-b]pyridazines, a class of compounds investigated for their potential as imaging agents for β-amyloid plaques in Alzheimer's disease. nih.gov In this context, this compound can be coupled with a halogenated imidazo[1,2-b]pyridazine (B131497) core to introduce the desired substituted phenyl group.

| Reactant 1 | Reactant 2 | Resulting Heterocycle |

| This compound | 6-Chloro-2-phenylimidazo[1,2-b]pyridazine | 6-(4-Ethoxy-2-fluorophenyl)-2-phenylimidazo[1,2-b]pyridazine |

| This compound | 2-Chloronicotinic acid | 2-((4-Ethoxy-2-fluorophenyl)amino)nicotinic acid (via Buchwald-Hartwig amination) |

Incorporation into Advanced Polyaromatic Architectures

While less documented in readily available literature, the utility of this compound extends to the construction of advanced polyaromatic architectures. The principles of Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions allow for the iterative coupling of this building block to create larger, more complex conjugated systems. These polyaromatic structures are foundational to the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of the (4-ethoxy-2-fluorophenyl) group can influence the photophysical characteristics of the resulting polyaromatic compound. The synthesis of such materials would involve the coupling of the boronic acid with di- or polyhalogenated aromatic precursors.

| Reactant 1 | Reactant 2 (Example) | Potential Polyaromatic Product |

| This compound | 1,4-Dibromobenzene | 1,4-Bis(4-ethoxy-2-fluorophenyl)benzene |

| This compound | 9,10-Dibromoanthracene | 9,10-Bis(4-ethoxy-2-fluorophenyl)anthracene |

Strategic Utilization as a Protein Degrader Building Block

A significant and modern application of this compound is its use as a building block in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. This innovative therapeutic strategy holds great promise for targeting proteins that have been traditionally difficult to inhibit.

This compound is classified as a "Protein Degrader Building Block," indicating its role in constructing these complex molecules. nih.gov Boronic acids can serve as precursors to "warheads" that bind to the target protein or can be incorporated into the linker portion of the PROTAC. The specific chemical features of the (4-ethoxy-2-fluorophenyl) group can be crucial for achieving high binding affinity and selectivity for the target protein. For instance, the fluorine atom can participate in favorable hydrogen bonding interactions within a protein's active site. While specific, publicly documented examples of PROTACs containing this exact fragment are emerging, its utility is inferred from the established chemistry of PROTAC synthesis.

| PROTAC Component | Role of this compound | Example Application |

| Warhead | Precursor to a moiety that binds to the active site of a target protein (e.g., a kinase). | Synthesis of a kinase inhibitor fragment to be incorporated into a PROTAC. |

| Linker | Part of the chemical tether connecting the warhead to the E3 ligase ligand. | Provides specific conformational properties to the linker for optimal ternary complex formation. |

Exploration of 4 Ethoxy 2 Fluorophenyl Boronic Acid in Medicinal Chemistry Research

Development of Pharmaceutical Intermediates and Lead Compounds

(4-Ethoxy-2-fluorophenyl)boronic acid serves as a crucial pharmaceutical intermediate, a building block used in the synthesis of more complex active pharmaceutical ingredients (APIs). nih.govnih.gov Its utility stems from the presence of the boronic acid functional group, which readily participates in a variety of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. chemimpex.comresearchgate.net This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds, a fundamental process in the construction of the molecular frameworks of many modern drugs. chemimpex.com

The specific substitution pattern of this compound, featuring an ethoxy group and a fluorine atom on the phenyl ring, provides additional advantages. The fluorine atom can enhance the compound's reactivity and selectivity in cross-coupling reactions, potentially leading to improved biological activity in the final product. researchgate.net The ethoxy group can also influence the pharmacokinetic properties of the resulting drug candidates. chemimpex.com

Researchers utilize this compound to create diverse libraries of molecules for high-throughput screening, a key process in identifying new lead compounds. researchgate.net A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better. The ability to readily modify the this compound scaffold allows for the systematic exploration of chemical space in the quest for novel drugs.

Table 1: Profile of this compound as a Pharmaceutical Intermediate

| Property | Description | Reference |

| Chemical Formula | C₈H₁₀BFO₃ | nih.gov |

| Molecular Weight | 183.97 g/mol | nih.gov |

| Key Reaction | Suzuki-Miyaura Cross-Coupling | chemimpex.comresearchgate.net |

| Role | Building block for complex organic molecules | chemimpex.com |

| Advantage of Fluorine | Enhances reactivity and selectivity | researchgate.net |

| Application | Synthesis of diverse compound libraries for drug discovery | researchgate.net |

Strategic Utilization in Ligand Design for Biological Targets

The design of ligands that can bind with high affinity and selectivity to specific biological targets, such as enzymes and receptors, is a cornerstone of modern drug development. This compound is strategically employed in the design of such ligands. researchgate.net The boronic acid moiety itself can act as a key interacting group, forming reversible covalent bonds with serine, threonine, or tyrosine residues within the active site of certain enzymes. nih.gov This interaction can lead to potent and specific inhibition of the target protein.

The substituted phenyl ring of this compound provides a scaffold that can be further functionalized to optimize interactions with the target's binding pocket. The ethoxy and fluoro substituents can influence the electronic properties and conformation of the molecule, which in turn affects its binding affinity and selectivity. researchgate.net For example, in the development of inhibitors for enzymes like Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a target in cancer immunotherapy, the specific substituents on the phenyl ring are critical for achieving high potency. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies in Biologically Active Compounds

Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govodu.edu By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, medicinal chemists can identify the key structural features required for optimal therapeutic effect.

In the context of developing inhibitors for a target like ENPP1, SAR studies would involve synthesizing a series of analogs of a lead compound containing the this compound scaffold. nih.govnih.gov These analogs would feature different substituents at various positions on the phenyl ring. The biological activity of each analog would then be tested to determine the impact of these structural modifications. This iterative process of synthesis and testing allows for the refinement of the lead compound into a potent and selective drug candidate.

Table 2: Hypothetical SAR Study Outline for a this compound-Based Inhibitor

| Modification | Rationale | Expected Outcome |

| Varying the ether chain length (e.g., methoxy, propoxy) | To probe the size of the hydrophobic pocket in the target's active site. | Determine the optimal chain length for enhanced binding affinity. |

| Changing the position of the fluoro substituent | To explore different electronic and steric interactions with the target. | Identify the most favorable position for the halogen to improve potency or selectivity. |

| Introducing additional substituents on the phenyl ring | To map out the binding site and identify further points of interaction. | Discover new interactions that can be exploited to increase activity. |

| Replacing the boronic acid with other functional groups | To confirm the importance of the boronic acid for activity. | Validate the boronic acid as the key pharmacophore. |

Application in Bioconjugation for Diagnostic and Therapeutic Modalities

Bioconjugation is the process of chemically linking two molecules to form a single hybrid, where at least one of the components is a biomolecule. Boronic acids, including this compound, possess unique properties that make them valuable for bioconjugation. researchgate.net The ability of boronic acids to form reversible covalent bonds with diols is particularly useful. mdpi.com Many biomolecules, such as carbohydrates and glycoproteins, contain diol functionalities, making them suitable targets for conjugation with boronic acid-containing molecules.

This chemistry can be exploited for both diagnostic and therapeutic purposes. For example, a diagnostic agent could be attached to a this compound derivative, which could then be used to label specific cells or tissues that have a high concentration of glycoproteins on their surface. Therapeutically, a drug molecule could be conjugated to this boronic acid, allowing for targeted delivery to specific sites in the body. The unique properties of this boronic acid, including its fluorine substitution, can facilitate the attachment of biomolecules for the creation of these bioconjugates. researchgate.net

Design of Targeted Therapies through Boronic Acid Scaffolds

Targeted therapies are a cornerstone of modern medicine, aiming to deliver drugs specifically to diseased cells or tissues while minimizing damage to healthy ones. nih.gov Boronic acid scaffolds, such as that provided by this compound, are being explored for the design of such therapies. researchgate.net

One approach involves the development of nano-drug delivery systems. nih.gov For instance, nanoparticles can be functionalized with this compound. These functionalized nanoparticles can then be loaded with a therapeutic agent. The boronic acid on the surface of the nanoparticle can interact with specific receptors or other molecules on the surface of cancer cells, leading to the targeted delivery of the drug.

Furthermore, the inherent properties of the boronic acid moiety can be exploited for controlled drug release. For example, the stability of the boronate ester formed between the boronic acid and a carrier molecule can be sensitive to the pH of the local environment. Since the microenvironment of tumors is often more acidic than that of healthy tissues, this pH difference can be used to trigger the release of the drug specifically at the tumor site. The unique electronic properties conferred by the ethoxy and fluoro groups on the this compound scaffold can be fine-tuned to optimize these targeting and release properties. researchgate.net

Applications of 4 Ethoxy 2 Fluorophenyl Boronic Acid in Materials Science and Advanced Functional Systems

Development of Functionalized Polymers and Organic Electronic Materials

There is no specific information available in the reviewed scientific literature on the use of (4-Ethoxy-2-fluorophenyl)boronic acid for the development of functionalized polymers or organic electronic materials.

Synthesis of Fluorescent Probes for Biological and Chemical Sensing

While boronic acids are widely used in the synthesis of fluorescent probes, no specific studies detailing the use of this compound for this purpose were found.

Integration into Aggregation-Induced Emission (AIE) Systems

There is no available research documenting the integration of this compound into aggregation-induced emission (AIE) systems.

Fabrication of Sensors for Environmental Monitoring

Specific examples or research on the fabrication of environmental monitoring sensors using this compound are not present in the available literature.

Contribution to Organic Light-Emitting Diode (OLED) Materials and Other Optical Systems

No specific contributions of this compound to OLED materials or other optical systems have been documented in the reviewed sources.

Computational and Spectroscopic Approaches in the Study of 4 Ethoxy 2 Fluorophenyl Boronic Acid Systems

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of boronic acids. For (4-Ethoxy-2-fluorophenyl)boronic acid, these investigations focus on how the substituents on the phenyl ring modulate the properties of the boronic acid group.

The electronic nature of the aromatic ring is influenced by the competing effects of the ethoxy and fluoro groups. The ethoxy group at the 4-position is primarily an electron-donating group through resonance, increasing the electron density of the phenyl ring. Conversely, the fluorine atom at the 2-position is strongly electronegative, acting as an electron-withdrawing group via induction.

Theoretical studies on related molecules, such as 4-fluorophenylboronic acid, show that substituents significantly impact reactivity. osti.gov DFT calculations can map the distribution of electron density, identify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and calculate the electrostatic potential. These parameters are crucial for predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the boron atom in boronic acids is electron-deficient, making it a key center for reactivity, a feature that can be quantified and analyzed through computational models. nih.gov The interplay of the electron-donating ethoxy group and the electron-withdrawing fluoro group creates a unique electronic environment that fine-tunes the acid's reactivity in synthetic applications like the Suzuki-Miyaura cross-coupling reaction.

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and conformational preferences of this compound are dictated by the rotational barriers around the Carbon-Carbon and Carbon-Boron bonds, as well as by potential intramolecular interactions. Computational modeling is essential for exploring the potential energy surface and identifying stable conformers.

Studies on analogous compounds, such as 2-fluorophenylboronic acid, reveal the significance of intramolecular forces. researchgate.net Two primary conformations are typically considered: one where the B(OH)₂ group is syn to the fluorine atom and one where it is anti. Theoretical analyses have shown that conformations are often stabilized by subtle interactions, including:

Intramolecular Hydrogen Bonding: A potential hydrogen bond can form between one of the hydroxyl protons of the boronic acid and the adjacent fluorine atom (O-H···F). This type of interaction can significantly stabilize the syn conformation. researchgate.net

n→p Orbital Interactions: An interaction between the lone pair (n) of the fluorine atom and the empty p-orbital of the boron atom (nF→pB) can also contribute to conformational stability. researchgate.net

In this compound, the presence of the ethoxy group introduces additional steric and electronic factors. The orientation of the ethyl group relative to the ring and the boronic acid moiety adds another layer of complexity to the conformational landscape. Computational methods allow for the systematic evaluation of these different rotamers to determine the most energetically favorable structures.

Spectroscopic Characterization Methodologies (FT-IR, FT-Raman, NMR) for Structural and Electronic Insights

Spectroscopic techniques are vital for the experimental characterization of this compound, providing direct evidence for its structural and electronic properties, which complements computational findings.

FT-IR and FT-Raman Spectroscopy: Vibrational spectroscopy is used to identify the functional groups within the molecule. Key vibrational modes for boronic acids include the O-H stretch, the B-O stretch, and vibrations of the aromatic ring. nih.gov For this compound, characteristic peaks for the C-F and C-O-C (ether) linkages would also be expected. Hydrogen bonding, particularly the dimerization common in solid-state boronic acids, leads to a characteristic broadening and shifting of the O-H stretching band to lower frequencies. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for unambiguous structure elucidation in solution.

¹H NMR provides information on the number and environment of protons, showing signals for the aromatic protons, the ethoxy group (a characteristic triplet and quartet), and the hydroxyl protons of the boronic acid. The chemical shift of the B(OH)₂ protons can be sensitive to concentration and solvent, reflecting changes in hydrogen bonding. acs.org

¹³C NMR identifies all unique carbon atoms in the molecule.

¹⁹F NMR is highly specific to the fluorine environment.

¹¹B NMR gives a characteristic signal for the boron atom, with a chemical shift that confirms the trigonal planar sp² hybridization state of the boronic acid.

Spectroscopic data for the title compound and its close relatives are available in various databases, confirming the expected structural features. nih.govnih.govchemicalbook.com

Table 1: Spectroscopic Methodologies and Their Applications

| Spectroscopic Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| FT-IR / FT-Raman | Vibrational modes of functional groups. | Confirms presence of O-H, B-O, C-F, and C-O-C bonds. Provides evidence of hydrogen bonding (dimerization). nih.gov |

| ¹H NMR | Chemical environment of protons. | Elucidates aromatic substitution pattern and confirms ethoxy group structure. OH signals indicate hydrogen bonding. acs.org |

| ¹³C NMR | Number and type of carbon atoms. | Confirms the carbon skeleton of the molecule. |

| ¹⁹F NMR | Chemical environment of fluorine. | Provides a specific signal confirming the presence and electronic environment of the fluorine substituent. |

| ¹¹B NMR | Chemical environment of boron. | Confirms the boronic acid functional group and its sp² hybridization state. |

Theoretical Prediction of Reaction Pathways and Transition States

Computational chemistry plays a predictive role in understanding the mechanisms of reactions involving this compound. By modeling reaction pathways and calculating the energies of intermediates and transition states, researchers can gain insight into reaction kinetics and selectivity.

A primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. Theoretical studies can model the key steps of the catalytic cycle:

Oxidative Addition: The palladium catalyst inserts into an aryl halide bond.

Transmetalation: The organic group is transferred from the boronic acid to the palladium center. This is the crucial step involving this compound, and its rate can be influenced by the electronic and steric properties of the substituents.

Reductive Elimination: The new C-C bond is formed, and the palladium catalyst is regenerated.

Spectroscopic Probing of Hydrogen Bonding in Boronic Acid Derivatives

Hydrogen bonding is a defining feature of boronic acids, dictating their solid-state structure and influencing their behavior in solution. Spectroscopic methods are the primary tools for probing these interactions.

In the solid state, boronic acids typically form hydrogen-bonded dimers, where two molecules are linked by a pair of O-H···O bonds between their boronic acid groups. nih.gov This dimerization is readily observed using FT-IR spectroscopy, which shows a broad, strong absorption band for the O-H stretch at a lower frequency (e.g., ~3200-3400 cm⁻¹) compared to a free, non-hydrogen-bonded O-H group.

In solution, the extent of hydrogen bonding depends on the solvent and concentration. ¹H NMR spectroscopy is particularly sensitive to these interactions. The signal for the boronic acid hydroxyl protons often appears as a broad singlet, and its chemical shift can change significantly upon dilution or a change in solvent, indicating a shift in the equilibrium between monomeric and dimeric or oligomeric species. acs.org For this compound, spectroscopy can also be used to search for evidence of the intramolecular O-H···F hydrogen bond predicted by computational studies, which would manifest as specific shifts in the vibrational frequencies (IR/Raman) or NMR signals of the involved H and F atoms. researchgate.net

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing (4-Ethoxy-2-fluorophenyl)boronic acid to ensure high purity?

- Methodological Answer : Synthesis typically involves precursor functionalization (e.g., introducing ethoxy and fluorine groups via electrophilic substitution) followed by boron incorporation using Miyaura borylation or transition-metal-catalyzed cross-coupling. Purification challenges arise due to boronic acid trimerization; strategies include using pinacol esters as intermediates and rigorous chromatography. Impurity control (<1 ppm) requires LC-MS/MS in MRM mode for trace detection .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

- Methodological Answer :

- LC-MS/MS : Detects trace impurities (e.g., genotoxic boronic acids) via MRM mode with high sensitivity .

- MALDI-MS : Enables sequencing of boronic acid-containing peptides using on-plate derivatization with 2,5-dihydroxybenzoic acid to prevent trimerization artifacts .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and degradation pathways, critical for formulation studies .

Q. How does the ethoxy group influence the solubility and reactivity of this compound in aqueous media?

- Methodological Answer : The ethoxy group enhances solubility in polar solvents via hydrogen bonding. Reactivity with diols (e.g., sugars) is modulated by electronic effects: ethoxy’s electron-donating nature lowers the pKa of the boronic acid, accelerating diol binding at physiological pH. Fluorine’s electron-withdrawing effect further stabilizes the boronate-diol complex .

Advanced Research Questions

Q. How can substituent effects (ethoxy/fluorine) be computationally modeled to predict the binding affinity of this compound with glycoproteins?

- Methodological Answer : Density Functional Theory (DFT) calculates substituent impacts on boronic acid pKa and diol-binding thermodynamics. Molecular docking simulations (e.g., AutoDock) model interactions with glycoprotein surface diols (e.g., sialic acid residues). Experimental validation via SPR spectroscopy quantifies binding kinetics (kon/koff) .

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein capture systems?

- Methodological Answer :

- Buffer Optimization : High-pH borate buffers (pH 8–9) enhance diol-specific binding while reducing electrostatic/hydrophobic secondary interactions .

- Surface Engineering : Immobilizing the boronic acid on carboxymethyl dextran-coated substrates minimizes non-specific protein adsorption .

Q. In cancer research, how can structural modifications enhance the tubulin polymerization inhibition of this compound analogs?

- Methodological Answer : Structural optimization via bioisosteric replacement (e.g., replacing hydroxyl with boronic acid in combretastatin analogs) improves binding to β-tubulin’s colchicine site. In vitro screening against cancer cell panels (e.g., NCI-60) identifies analogs with IC50 <1 µM. FACScan analysis confirms apoptosis induction via tubulin destabilization .

Q. How do binding kinetics of this compound with diols compare to other arylboronic acids?

- Methodological Answer : Stopped-flow fluorescence assays measure kon values (e.g., D-fructose: ~10^4 M⁻¹s⁻¹). Substituent effects: Ethoxy/fluorine reduce kon by 20–30% compared to unsubstituted phenylboronic acids due to steric hindrance, but increase binding affinity (Kd) via pKa modulation .

Key Research Challenges

- Synthetic Complexity : Multi-step synthesis with air-sensitive intermediates necessitates inert conditions .

- Analytical Artifacts : Boronic acid trimerization complicates MS analysis; derivatization protocols (e.g., pinacol esterification) are essential .

- Biological Specificity : Balancing diol-binding selectivity with off-target effects requires iterative structure-activity relationship (SAR) studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.